molecular formula C19H15N3O5S B3009350 ethyl 2-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)benzo[d]thiazole-6-carboxylate CAS No. 1207044-39-0

ethyl 2-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)benzo[d]thiazole-6-carboxylate

Cat. No.: B3009350
CAS No.: 1207044-39-0
M. Wt: 397.41
InChI Key: VPIDFWGDNDLFGY-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)benzo[d]thiazole-6-carboxylate is a heterocyclic compound featuring a benzo[d]thiazole core substituted at the 2-position with an acetamido group linked to a benzo[d]oxazol-2-one moiety. The 6-position of the benzothiazole is functionalized with an ethyl ester. This dual-heterocyclic structure combines electron-rich (thiazole) and electron-deficient (oxazolone) aromatic systems, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

ethyl 2-[[2-(2-oxo-1,3-benzoxazol-3-yl)acetyl]amino]-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O5S/c1-2-26-17(24)11-7-8-12-15(9-11)28-18(20-12)21-16(23)10-22-13-5-3-4-6-14(13)27-19(22)25/h3-9H,2,10H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPIDFWGDNDLFGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Benzo[d]thiazole Derivatives with Indole and Cyanoacetate Groups

A structurally related compound, ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate (), replaces the oxazolone-acetamido group with an indole-cyanoacetate system. Key differences include:

  • Indole vs.
  • Synthetic Route: The indole derivative is synthesized via a three-component reaction (benzothiazole, ethyl bromocyanoacetate, and indole) in acetone under reflux.

2-Acetamido Benzo[d]thiazole Carboxamides

Compounds such as 2-acetamido-N-[2-(phenylsulfonamido)ethyl]benzo[d]thiazole-6-carboxamide () feature carboxamide substituents instead of the ethyl ester. Key distinctions:

  • Carboxamide vs.
  • Synthesis : Carboxamides are synthesized via EEDQ-mediated coupling of carboxylic acids with amines in DMF.
  • Biological Relevance : Sulfonamide-containing analogs (e.g., compound 20 in ) are often designed for antimicrobial or enzyme-inhibitory activity.

Benzo[d]oxazol-2-one Derivatives with Synergistic Antibiotic Effects

A compound bearing a 2-oxobenzo[d]oxazol-3-yl acetyl group linked to a trifluoromethylphenoxyhexanehydrazide () demonstrates synergistic effects with ciprofloxacin (CIP), reducing its MIC by 50%. Comparatively:

  • Hydrazide vs. Acetamido : The hydrazide group in may enhance metal chelation or oxidative stress induction, whereas the acetamido group in the target compound offers hydrolytic stability.
  • Bioactivity : Both compounds likely target bacterial quorum-sensing (e.g., PqsR inhibition), but the ester in the target compound may improve lipophilicity and bioavailability.

Brominated Benzo[d]thiazole Esters

Ethyl 2-bromobenzo[d]thiazole-6-carboxylate () serves as a precursor for further functionalization. Differences include:

  • Bromo vs. Acetamido-Oxazolone : The bromo group enables cross-coupling reactions (e.g., Suzuki), whereas the acetamido-oxazolone in the target compound is biologically oriented.
  • Synthesis : Bromination uses copper(II) bromide and t-nitrosobutane in acetonitrile.

Data Tables

Table 1: Structural and Functional Comparison

Compound Class Key Features Synthesis Method Potential Applications Reference
Target Compound Benzo[d]thiazole + benzo[d]oxazol-2-one, ester EEDQ-mediated coupling (inferred) Quorum-sensing inhibition
Indole-Cyanoacetate Derivatives Indole + cyanoacetate Three-component reflux reaction Antimicrobial
Carboxamide-Sulfonamide Carboxamide + sulfonamide EEDQ in DMF Enzyme inhibition
Oxazolone-Hydrazide Trifluoromethylphenoxyhydrazide Hydrazide coupling Synergistic antibiotics
Brominated Ester Bromo substituent Copper(II) bromide bromination Synthetic intermediate

Research Findings and Implications

  • Quorum-Sensing Inhibition : The benzo[d]oxazol-2-one moiety in the target compound aligns with ’s findings, where similar structures enhance antibiotic efficacy by disrupting biofilm formation.
  • Synthetic Flexibility : The ethyl ester group (as in ) offers a handle for derivatization into carboxamides or other functional groups.
  • Comparative Solubility : The target’s ester group may balance lipophilicity and stability better than ’s polar carboxamides or ’s hydrazides.

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